molecular formula C8H7F2NO4S B1349648 Glycine, N-[(2,6-difluorophenyl)sulfonyl]- CAS No. 731003-82-0

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

Cat. No. B1349648
M. Wt: 251.21 g/mol
InChI Key: MSHZFLDBUGYYJF-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)sulfonyl]glycine, also known by its chemical formula C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>NO<sub>4</sub>S , is a compound with the following properties:



  • IUPAC Name : {[(2,6-difluorophenyl)sulfonyl]amino}acetic acid

  • Molecular Weight : 251.21 g/mol



Molecular Structure Analysis

The molecular structure of N-[(2,6-difluorophenyl)sulfonyl]glycine consists of a glycine moiety (aminoacetic acid) linked to a sulfonyl group, which in turn is attached to a difluorophenyl ring. The sulfonyl group imparts polarity and reactivity to the compound.


!Molecular Structure



Chemical Reactions Analysis

The chemical reactivity of N-[(2,6-difluorophenyl)sulfonyl]glycine remains an area of interest. Researchers may explore its behavior in various reactions, such as amidation, esterification, or nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Physical Form : Solid

  • Purity : 95%

  • Country of Origin : UA (specific country not specified)


Scientific Research Applications

Chromatography Enhancements

The utilization of a fluorosurfactant, specifically the anionic N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt (FC-129), has shown promise in micellar electrokinetic capillary chromatography (MEKC). This surfactant exhibited increased efficiency and selectivity differences compared to traditional surfactants like sodium dodecyl sulfate, suggesting potential applications in enhancing chromatographic separations (Ridder et al., 2001).

Molecular Structure and Synthesis

A glycine-based sulfonamide derivative, N-(glycine)-para styrene sulfonamide (GSS), and its palladium complex were synthesized for the first time, with applications in vibrational spectroscopy, molecular electrostatic potential studies, and antimicrobial activity. This synthesis highlights the role of glycine-based sulfonamides in creating novel compounds with potential applications in chemistry and biology (Shafieyoon et al., 2019).

Coordination Polymers and Crystal Engineering

Studies on N-[(3-carboxyphenyl)-sulfonyl]glycine and its derivatives have led to the synthesis of various coordination polymers with lead(II) and manganese(II) complexes, showcasing diverse structures and potential for application in crystal engineering and materials science. These compounds exhibit interesting geometries and coordination modes, suggesting their utility in constructing novel materials with specific properties (Wen & Yuan, 2010); (Ma et al., 2008).

Environmental Pollution and Plant Uptake

Research on the uptake, translocation, and biotransformation of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) by plants suggests that such compounds can be efficiently absorbed and metabolized by various plant species. This work is essential for understanding the environmental behavior of sulfonamide derivatives and their potential impact on agriculture and food safety (Zhao et al., 2018).

Safety And Hazards

While safety information is limited, it’s essential to handle N-[(2,6-difluorophenyl)sulfonyl]glycine with care due to its sulfonyl functionality. Researchers should follow standard laboratory safety protocols.


Future Directions

Future research could focus on:



  • Elucidating its biological targets and potential therapeutic applications.

  • Investigating its pharmacokinetics and pharmacodynamics.

  • Assessing its stability under various conditions.


Please note that further exploration of primary literature would provide more detailed insights into this compound’s properties and applications123.


properties

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZFLDBUGYYJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368543
Record name Glycine, N-[(2,6-difluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

CAS RN

731003-82-0
Record name N-[(2,6-Difluorophenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731003-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(2,6-difluorophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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